Intriptyline hydrochloride
Overview
Description
Intriptlyine Hydrochloride: is a tricyclic antidepressant primarily used to treat major depressive disorder and various pain syndromes such as neuropathic pain, fibromyalgia, migraine, and tension headaches . It is known for its efficacy in managing these conditions, although it is often considered a second-line therapy due to its side effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Intriptlyine Hydrochloride is synthesized through a series of chemical reactions involving the formation of a tricyclic ring system. The synthesis typically involves the following steps:
Formation of the tricyclic ring system: This involves the cyclization of a dibenzocycloheptene derivative.
Introduction of the dimethylamino group: This step involves the alkylation of the tricyclic intermediate with dimethylamine.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: : Industrial production of Intriptlyine Hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: : Intriptlyine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced metabolites.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
Oxidation: Hydroxylated metabolites.
Reduction: Reduced metabolites.
Substitution: Substituted derivatives.
Scientific Research Applications
Intriptlyine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Used to study the effects of tricyclic antidepressants on biological systems, including their interactions with neurotransmitter receptors.
Medicine: Used in clinical research to study its efficacy and safety in treating various conditions, including depression, neuropathic pain, and migraine.
Industry: Used in the pharmaceutical industry for the development of new antidepressant drugs and formulations.
Mechanism of Action
Intriptlyine Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and serotonin in adrenergic and serotonergic neurons. This increases the synaptic concentration of these neurotransmitters, enhancing their effects on mood and pain perception . The compound does not act as a monoamine oxidase inhibitor and does not primarily stimulate the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Nortriptyline: Another tricyclic antidepressant with a similar structure but different pharmacokinetic properties.
Desipramine: A tricyclic antidepressant with a similar mechanism of action but different side effect profile.
Imipramine: A tricyclic antidepressant with a similar structure but different therapeutic uses.
Uniqueness: : Intriptlyine Hydrochloride is unique in its combination of efficacy for treating depression and various pain syndromes, along with its specific side effect profile. It is often used when other antidepressants are not effective or tolerated .
Properties
CAS No. |
27466-29-1 |
---|---|
Molecular Formula |
C21H20ClN |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C21H19N.ClH/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21;/h3-6,9-15H,16H2,1-2H3;1H |
InChI Key |
AWGQDASDKPZSII-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Appearance |
Solid powder |
27466-29-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Intriptyline hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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